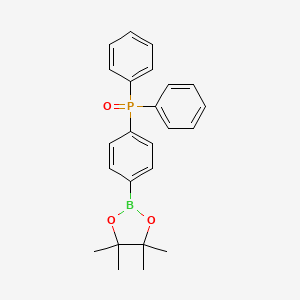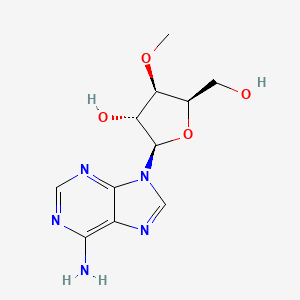
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its unique structure, which includes a purine base (adenine) attached to a modified ribose sugar. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol typically involves the following steps:
Formation of the Purine Base: The purine base, adenine, is synthesized through a series of reactions starting from simpler organic molecules.
Attachment to Ribose Sugar: The adenine is then attached to a ribose sugar through a glycosidic bond. This step often requires the use of protecting groups to ensure the correct attachment.
Modification of the Ribose Sugar: The ribose sugar is chemically modified to introduce the hydroxymethyl and methoxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the production of the compound with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine or sugar derivatives.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and as a precursor for nucleotide synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Pathways Involved: It can be incorporated into nucleic acids, affecting DNA and RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the hydroxymethyl and methoxy modifications.
2’-Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar instead of ribose.
Vidarabine: An antiviral drug with a similar purine base but different sugar modifications.
Uniqueness
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is unique due to its specific modifications on the ribose sugar, which can confer distinct biological activities and chemical reactivity compared to other nucleosides.
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8+,11-/m1/s1 |
Clave InChI |
RYAFZRROCNNRFK-ICQCTTRCSA-N |
SMILES isomérico |
CO[C@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[(R)-[4-(tert-butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032313.png)
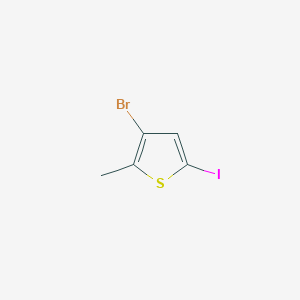
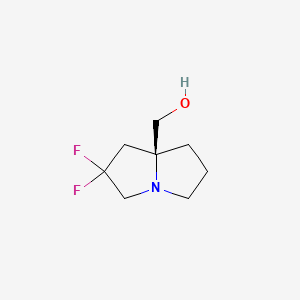
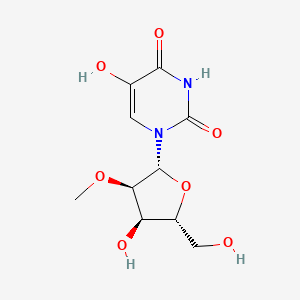
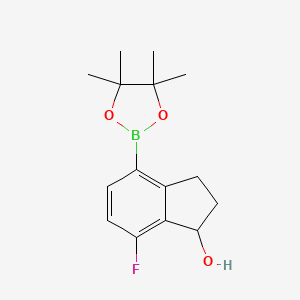
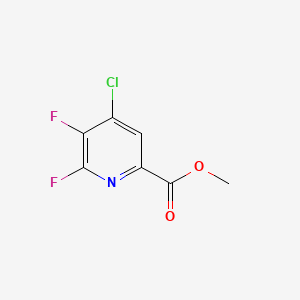

![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
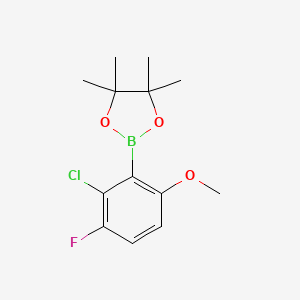
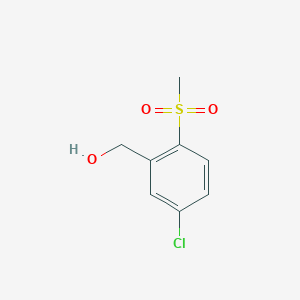
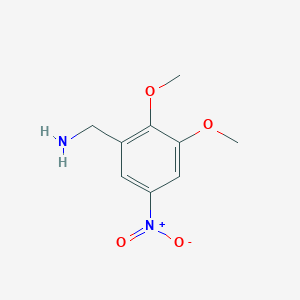
![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)
